molecular formula C12H19NO3 B13614951 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol CAS No. 85628-55-3

4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol

Cat. No.: B13614951
CAS No.: 85628-55-3
M. Wt: 225.28 g/mol
InChI Key: YDJMNLCBFCKFRU-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is a chemical compound with the molecular formula C10H15NO It is known for its unique structure, which includes a phenolic ring with an attached amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethoxyphenol with 2-amino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter uptake and potential as an analytical method for amines.

    Medicine: Investigated for its potential as an allosteric modifier of hemoglobin, which could have implications in blood oxygen transport and related disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol involves its interaction with molecular targets such as amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This property makes it relevant in neuropharmacology and neuroscience research.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-2-methylpropyl)phenol: Similar structure but lacks the methoxy groups.

    2,6-Dimethoxyphenol: Similar structure but lacks the amino group.

    4-Hydroxyphentermine: Similar structure with variations in the side chain.

Uniqueness

4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is unique due to the presence of both amino and methoxy groups on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

85628-55-3

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

4-(2-amino-2-methylpropyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C12H19NO3/c1-12(2,13)7-8-5-9(15-3)11(14)10(6-8)16-4/h5-6,14H,7,13H2,1-4H3

InChI Key

YDJMNLCBFCKFRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C(=C1)OC)O)OC)N

Origin of Product

United States

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